molecular formula C14H17NO3 B3119002 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one CAS No. 245057-86-7

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Cat. No.: B3119002
CAS No.: 245057-86-7
M. Wt: 247.29
InChI Key: GEUWOWUYASBMCB-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and propargyl bromide.

    Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with an amine under acidic conditions.

    Introduction of Propenone Group: The propenone group is introduced via a propargylation reaction, where propargyl bromide reacts with the isoquinoline derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the propenone group to a saturated alkane.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with an ethanone group instead of a propenone group.

    1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-2-one: Similar structure with a butanone group instead of a propenone group.

Uniqueness

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is unique due to its specific propenone group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-14(16)15-6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h4,7-8H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWOWUYASBMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
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1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
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1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

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